molecular formula C27H32O11 B12437237 methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate

methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate

Cat. No.: B12437237
M. Wt: 532.5 g/mol
InChI Key: ZDUBHZUNBSRUQC-MRHYMFACSA-N
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Description

Methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[142102,1403,1204,1807,12]nonadecan-17-yl]-2-hydroxyacetate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a furan ring, and a hexacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate involves multiple steps, including the formation of the hexacyclic core, introduction of the furan ring, and addition of hydroxyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the hexacyclic core and multiple hydroxyl groups, which confer unique chemical and biological properties. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C27H32O11

Molecular Weight

532.5 g/mol

IUPAC Name

methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate

InChI

InChI=1S/C27H32O11/c1-21-11-24(32)19-26(33)13(23(24,3)16(21)15(29)18(30)35-4)5-7-22(2)17(12-6-8-36-10-12)37-14(28)9-25(22,26)38-27(19,34)20(21)31/h6,8,10,13,15-17,19,29,32-34H,5,7,9,11H2,1-4H3/t13?,15?,16?,17?,19?,21-,22+,23-,24?,25-,26+,27-/m1/s1

InChI Key

ZDUBHZUNBSRUQC-MRHYMFACSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@]4(C([C@]5(CC4(C6[C@@]3([C@]1(CC(=O)OC2C7=COC=C7)O[C@]6(C5=O)O)O)O)C)C(C(=O)OC)O)C

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6(C5=O)O)O)O)C)C(C(=O)OC)O)C

Origin of Product

United States

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